Unii-NK7M8T0JI2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unii-NK7M8T0JI2, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₇N₃O₁₁ and its molecular weight is 709.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

The compound UNII-NK7M8T0JI2, also known as 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline, is a synthetic molecule that has garnered attention for its biological activity, particularly in the context of serotonin and histamine receptor modulation. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C13H15ClN4

- Molecular Weight : 262.74 g/mol

- CAS Number : 155584-74-0

This compound primarily acts as an antagonist at the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. By binding to these receptors, it inhibits the action of serotonin and histamine, thereby modulating various physiological responses. The compound's selectivity allows it to discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, which is crucial for understanding its specific biological effects.

Research Applications

- Serotonin Receptor Studies : The compound is utilized in research to explore the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.

- Histamine Receptor Research : Investigations into the role of histamine in allergic responses and gastric acid secretion are facilitated by this compound’s antagonistic properties.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications in conditions such as:

- Anxiety Disorders : By modulating serotonin pathways, it could contribute to anxiety relief.

- Gastrointestinal Disorders : Its action on serotonin receptors may help manage conditions like irritable bowel syndrome (IBS).

Comparative Analysis with Similar Compounds

| Compound Name | Target Receptor(s) | Potency/Selectivity |

|---|---|---|

| This compound | 5-HT3A, H4 | High selectivity for 5-HT3A (83-fold over 5-HT3AB) |

| Granisetron | 5-HT3 | Used clinically for nausea; less selective |

| Ondansetron | 5-HT3 | Commonly used antiemetic; broader receptor activity |

Study 1: Selectivity and Binding Affinity

A study demonstrated that this compound exhibits an 83-fold higher binding affinity for the 5-HT3A receptor compared to the 5-HT3AB receptor. This distinct binding preference is pivotal for research into receptor-specific functions and therapeutic targeting.

Study 2: Cellular Effects

Research has shown that this compound's ability to inhibit serotonin binding results in significant alterations in cellular signaling pathways associated with mood regulation and gastrointestinal motility. This underscores its potential as a lead compound in drug development aimed at treating related disorders.

Study 3: Structural Activity Relationship

Investigations into structural modifications of this compound have revealed that even minor changes can significantly affect its selectivity profile. For instance, replacing the chlorine atom with an amino group resulted in a compound with altered receptor selectivity, highlighting the importance of chemical structure in pharmacological activity.

特性

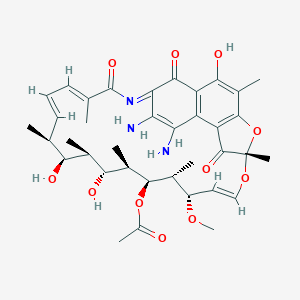

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12-,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRFPWPICDILII-WVKYYCEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62041-01-4 |

Source

|

| Record name | 3-Amino-4-deoxo-4-iminorifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062041014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-4-DEOXO-4-IMINORIFAMYCIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7M8T0JI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。